molecular formula C10H13N5 B1452703 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine CAS No. 1153390-55-6

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine

Cat. No. B1452703
M. Wt: 203.24 g/mol
InChI Key: KGWWQKGVCKEOCY-UHFFFAOYSA-N
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Description

“4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Other methods involve treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) .


Molecular Structure Analysis

The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be analyzed using various spectroscopic techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrimidines can be complex. For example, [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides have been synthesized by treating pyrimidin-6-yl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC). These aminides are slowly hydrolyzed in water but very rapidly hydrolyzed in 5% aqueous hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” can be determined using various analytical techniques. For instance, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .

Scientific Research Applications

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including those bearing piperidine moieties, have shown promising antihypertensive activity in both in vitro and in vivo studies. Compounds with related structures to prazosin were also synthesized and tested for their antihypertensive properties (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Adenosine Receptor Antagonists

The 1,2,4]triazolo[4,3-a]pyrimidine nucleus, when functionalized with piperidine rings, has been used to create water-soluble human A₃ adenosine receptor antagonists. These compounds are promising for intravenous infusion due to their stability and solubility at physiological pH (Baraldi et al., 2012).

Synthesis and Reactivity

The synthesis, reactions, and spectral properties of 1,2,4-triazolopyrimidines, including 1,2,4-triazolo[4,3-a]pyrimidines, have been extensively studied. Many of these compounds possess significant biological activities and have medicinal applications (Shaban & Morgaan, 1999).

5-HT2 Antagonist Activity

Compounds with a 1,2,4-triazolo[4,3-a]pyrimidine structure, especially when linked to a piperidine group, have shown potent 5-HT2 antagonist activity. These compounds are potential candidates for developing new treatments for conditions modulated by the 5-HT2 receptor (Watanabe et al., 1992).

Future Directions

The future directions for “4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine” could involve further exploration of its potential as an antiviral and antimicrobial agent . Additionally, its inhibitory activities toward c-Met/VEGFR-2 kinases suggest potential applications in cancer treatment .

properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h1,4,7-8,11H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWQKGVCKEOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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